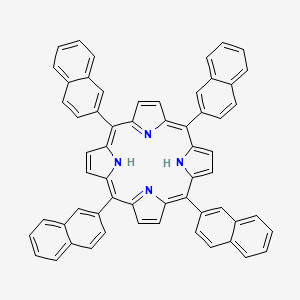

meso-Tetrakis(|A-naphthyl)porphyrin

CAS No.:

Cat. No.: VC15715471

Molecular Formula: C60H38N4

Molecular Weight: 815.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C60H38N4 |

|---|---|

| Molecular Weight | 815.0 g/mol |

| IUPAC Name | 5,10,15,20-tetranaphthalen-2-yl-21,23-dihydroporphyrin |

| Standard InChI | InChI=1S/C60H38N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61,64H |

| Standard InChI Key | YVPGTGPKNRAZFI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC9=CC=CC=C9C=C8)C1=CC2=CC=CC=C2C=C1)C=C5)C1=CC2=CC=CC=C2C=C1)N4 |

Introduction

Structural and Synthetic Foundations of meso-Tetrakis(2-naphthyl)porphyrin

Molecular Architecture

TNP belongs to the meso-tetraarylporphyrin family, with a porphine core substituted at the meso-positions (5,10,15,20) by 2-naphthyl groups. The molecular formula is C₆₀H₃₈N₄, with a molecular weight of 814.97 g/mol . X-ray diffraction studies of analogous meso-tetraarylporphyrins reveal that the naphthyl groups adopt a perpendicular orientation relative to the porphyrin plane, creating a sterically hindered conformation that influences electronic interactions .

Synthesis and Optimization

TNP is typically synthesized via acid-catalyzed condensation of pyrrole and 2-naphthaldehyde. The Lindsey method, optimized for bulky aldehydes, involves refluxing reactants in propionic acid to achieve cyclotetramerization . Key parameters include:

-

Reaction Time: Extended condensation (>1 hour) reduces yields due to oligomerization .

-

Acid Catalyst: Trifluoroacetic acid (TFA) or BF₃·Et₂O enhances reaction efficiency .

-

Purification: Column chromatography (CH₂Cl₂/MeOH, 3:1) isolates TNP as purple crystals .

A comparative analysis of synthetic yields is provided below:

Metallization of TNP with Zn(II), Ni(II), or Cu(II) proceeds in near-quantitative yields using metal acetates in DMF .

Photophysical and Electronic Properties

Absorption and Emission Spectra

TNP exhibits a Soret band at 418 nm and Q-bands between 500–650 nm, characteristic of free-base porphyrins. Metallation redshifts the Soret band by 10–15 nm due to enhanced π-conjugation . Fluorescence quantum yields (Φ₆) range from 0.03–0.12, depending on the central metal ion .

Singlet Oxygen Generation

TNP derivatives demonstrate high singlet oxygen quantum yields (ΦΔ):

The bulky naphthyl groups suppress aggregation, enhancing photosensitizing efficiency compared to tetraphenylporphyrin (TPP) .

Two-Photon Absorption (TPA)

Sheng et al. reported a TPA cross-section (σ₂) of 1,250 GM for TNP at 800 nm, driven by the electron-donating naphthyl groups . This property enables applications in nonlinear optics and bioimaging.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The β-pyrrolic positions of TNP undergo bromination or nitration, albeit slower than TPP due to steric hindrance . For example:

-

Bromination: NBS in CHCl₃ yields mono-brominated TNP (62% yield) .

-

Suzuki Coupling: Pd-mediated cross-coupling with aryl boronic acids introduces functional groups (e.g., -COOH, -NO₂) at the meso-positions .

Supramolecular Interactions

TNP forms host-guest complexes with fullerenes (e.g., C₆₀) via π-π interactions, as evidenced by bathochromic shifts in UV-Vis spectra . These complexes are explored in organic photovoltaics.

Applications in Science and Technology

Photodynamic Therapy (PDT)

Zn-TNP generates cytotoxic singlet oxygen under red light (λ = 630 nm), achieving >90% eradication of Escherichia coli at 10 μM . Its lipophilicity enhances cellular uptake compared to hydrophilic porphyrins .

Catalysis

Ni-TNP catalyzes C-C bond formation in Heck reactions with turnover numbers (TON) exceeding 10⁴ . The naphthyl groups stabilize the metal center, preventing agglomeration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume